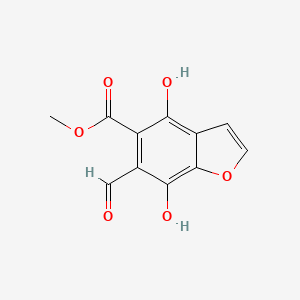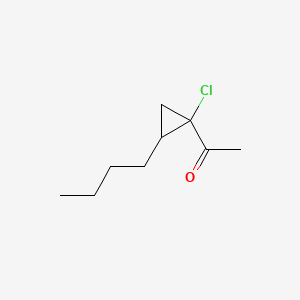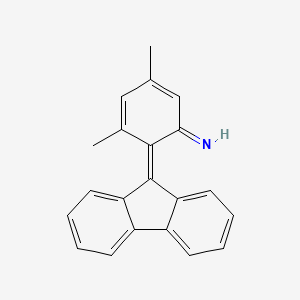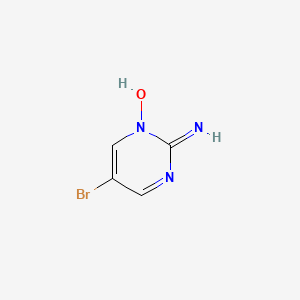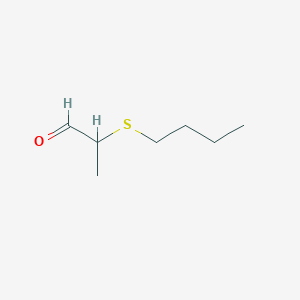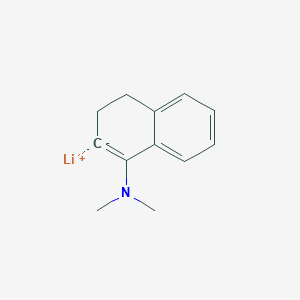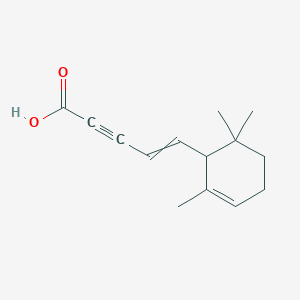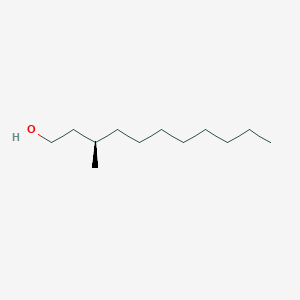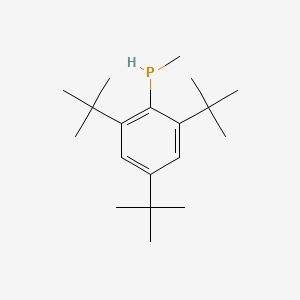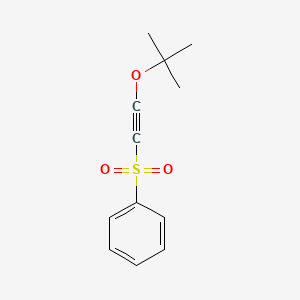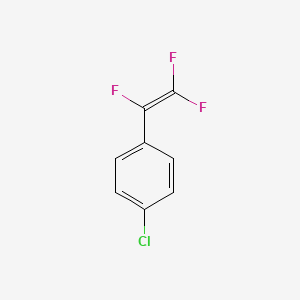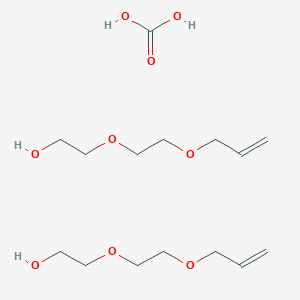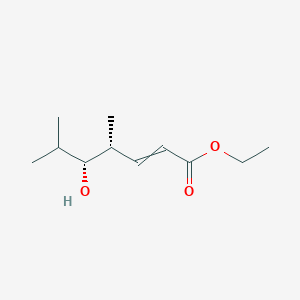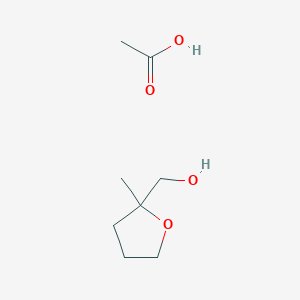
Acetic acid;(2-methyloxolan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2-methyloxolan-2-yl)methanol is a compound that combines the properties of acetic acid and a derivative of oxolane Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The (2-methyloxolan-2-yl)methanol part of the compound is derived from oxolane, a five-membered ring ether, with a methyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-methyloxolan-2-yl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (2-methyloxolan-2-yl)methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Another method involves the transesterification of an ester derivative of acetic acid with (2-methyloxolan-2-yl)methanol. This process also requires a catalyst, often a strong acid or base, and is carried out at elevated temperatures to facilitate the exchange of ester groups.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol in the presence of a catalyst, such as rhodium or iridium complexes. This method, known as the Monsanto process, is widely used for the large-scale production of acetic acid and its derivatives. The reaction conditions typically include high pressure and temperature to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2-methyloxolan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the (2-methyloxolan-2-yl)methanol moiety can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The carboxylic acid group in acetic acid can be reduced to form an alcohol, such as ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with a halide.
Major Products
Oxidation: Aldehydes or ketones, depending on the specific reaction conditions.
Reduction: Alcohols, such as ethanol.
Substitution: Halides, such as alkyl chlorides or bromides.
Scientific Research Applications
Acetic acid;(2-methyloxolan-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and ethers.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving esterification and transesterification.
Industry: Used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;(2-methyloxolan-2-yl)methanol involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of acetic acid to form an ester linkage. In biological systems, it may interact with enzymes that catalyze esterification and transesterification reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyloxolan-3-yl)acetic acid: Similar structure but with the hydroxyl group on the third carbon of the oxolane ring.
2-(2-methyltetrahydrofuran-2-yl)acetic acid: Another derivative of oxolane with a similar functional group arrangement.
Uniqueness
Acetic acid;(2-methyloxolan-2-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both acetic acid and (2-methyloxolan-2-yl)methanol moieties allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
80114-09-6 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;(2-methyloxolan-2-yl)methanol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(5-7)3-2-4-8-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
KJJFTYGUNIRDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CCCO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


